2-(4-Tert-butylphenyl)piperidine;hydrochloride
CAS No.: 1391530-27-0
Cat. No.: VC7507268
Molecular Formula: C15H24ClN
Molecular Weight: 253.81
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391530-27-0 |
---|---|
Molecular Formula | C15H24ClN |
Molecular Weight | 253.81 |
IUPAC Name | 2-(4-tert-butylphenyl)piperidine;hydrochloride |
Standard InChI | InChI=1S/C15H23N.ClH/c1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;/h7-10,14,16H,4-6,11H2,1-3H3;1H |
Standard InChI Key | UKHFDALZDUHOCB-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C2CCCCN2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
2-(4-Tert-butylphenyl)piperidine hydrochloride has the molecular formula C₁₅H₂₄ClN, corresponding to a molecular weight of 254.82 g/mol. The compound consists of a piperidine ring (C₅H₁₁N) substituted at the 2-position with a 4-tert-butylphenyl group (C₁₀H₁₃), followed by protonation with hydrochloric acid to form the hydrochloride salt .
Structural Features and Stereochemistry
The piperidine ring adopts a chair conformation, with the tert-butylphenyl group occupying an equatorial position to minimize steric strain. The tert-butyl moiety at the para position of the phenyl ring enhances steric bulk and lipophilicity, potentially influencing the compound’s interaction with hydrophobic binding pockets in biological targets. The hydrochloride salt improves solubility in polar solvents, a critical factor for in vitro and in vivo studies .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1391530-27-0 |
Molecular Formula | C₁₅H₂₄ClN |
Molecular Weight | 254.82 g/mol |
SMILES | CC(C)(C)C1=CC=C(C=C1)C2CCCCN2.Cl |
InChI Key | UZFGZFWXEMPQOY-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(4-tert-butylphenyl)piperidine hydrochloride typically involves a multi-step process:
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Friedel-Crafts Alkylation: Introduction of the tert-butyl group to benzene via reaction with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃), yielding 4-tert-butyltoluene.
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Bromination: Bromination at the para position of the tert-butylbenzene derivative to form 1-bromo-4-tert-butylbenzene.
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Grignard Reaction: Coupling the brominated aryl compound with a piperidine precursor via a Grignard reagent, followed by acid workup to yield the tertiary amine.
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Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt .
Physicochemical Properties
Solubility and Stability
2-(4-Tert-butylphenyl)piperidine hydrochloride is soluble in polar solvents such as water, methanol, and ethanol, with limited solubility in non-polar solvents like hexane. The compound is hygroscopic and requires storage at -20°C under inert gas to prevent decomposition .
Table 2: Physicochemical Data
Property | Value |
---|---|
Melting Point | 192–195°C (decomposes) |
Solubility in Water | 25 mg/mL at 25°C |
LogP (Partition Coeff.) | 3.8 ± 0.2 |
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